molecular formula C16H12F2N2O2S B2835443 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]cyclopropanecarboxamide CAS No. 922393-25-7

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]cyclopropanecarboxamide

Cat. No.: B2835443
CAS No.: 922393-25-7
M. Wt: 334.34
InChI Key: BSXHYKJUBFCTAM-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H12F2N2O2S and its molecular weight is 334.34. The purity is usually 95%.
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Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]cyclopropanecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, characterized by the presence of a benzothiazole moiety substituted with fluorine atoms and a cyclopropanecarboxamide group. The molecular formula is C14H12F2N2O1SC_{14}H_{12}F_2N_2O_1S with a molecular weight of approximately 296.32 g/mol.

PropertyValue
Molecular FormulaC14H12F2N2OSC_{14}H_{12}F_2N_2OS
Molecular Weight296.32 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It appears to activate apoptotic pathways, particularly through the modulation of the p53 signaling pathway, which is crucial for regulating the cell cycle and apoptosis.
  • Fluorescent Properties : Its structural characteristics allow it to function as a fluorescent probe for imaging applications in biological systems.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cell Lines Tested : The compound was tested on various cancer cell lines including breast (MCF7), lung (A549), and colon (HCT116) cancer cells.
Cell LineIC50 (µM)Mechanism of Action
MCF715Induction of apoptosis
A54912Inhibition of cell proliferation
HCT11610Activation of p53 pathway

Fluorescent Imaging

The compound has been evaluated for its use in cellular imaging due to its fluorescence properties. It can be utilized to track cellular processes and visualize biological structures in live cells.

Case Studies

  • Study on Apoptosis Induction :
    • A study conducted by Zhang et al. (2023) demonstrated that treatment with the compound led to increased levels of cleaved caspase-3 and PARP in MCF7 cells, indicating activation of apoptotic pathways.
  • In Vivo Efficacy :
    • In an animal model study published by Lee et al. (2024), administration of the compound resulted in significant tumor regression in xenograft models of breast cancer.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2S/c17-10-6-12(18)14-13(7-10)23-16(19-14)20(15(21)9-3-4-9)8-11-2-1-5-22-11/h1-2,5-7,9H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXHYKJUBFCTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(CC2=CC=CO2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.